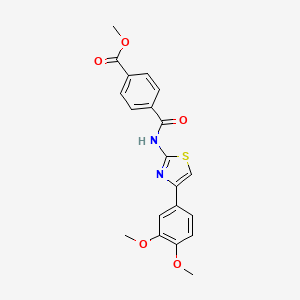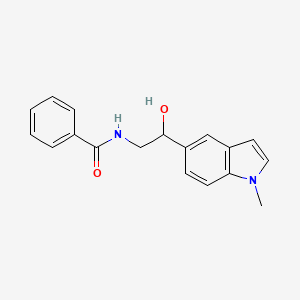
N-(2-hidroxi-2-(1-metil-1H-indol-5-il)etil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide” is a compound that contains an indole nucleus . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . They are often found in various synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados del indol, incluyendo la N-(2-hidroxi-2-(1-metil-1H-indol-5-il)etil)benzamida, se ha descubierto que muestran una actividad antimicrobiana significativa . En un estudio, se sintetizaron derivados de indol basados en sulfonamida y se evaluaron para la actividad antimicrobiana contra diversas bacterias. El compuesto mostró actividad contra Staphylococcus aureus, y entre todas las bacterias gramnegativas contra Klebsiella pneumoniae .
Actividad Antiviral
Se ha informado que los derivados del indol poseen actividad antiviral . Por ejemplo, se prepararon derivados de 6-amino-4-sustituidoalquil-1H-indol-2-sustituidocarboxilato y se informaron como agentes antivirales . Otra serie de derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida del indol se prepararon e investigaron in vitro para la actividad antiviral .
Actividad Antiinflamatoria
Se sabe que los derivados del indol poseen propiedades antiinflamatorias . Esto los hace potencialmente útiles en el tratamiento de afecciones caracterizadas por la inflamación.
Actividad Anticáncer
Se ha descubierto que los derivados del indol muestran actividad anticancerígena . Esto sugiere que podrían utilizarse en el desarrollo de nuevos fármacos anticancerígenos.
Actividad Anti-VIH
Se ha informado que algunos derivados del indol tienen actividad anti-VIH . Por ejemplo, se informó que una serie de nuevos derivados de indol y oxocromenilo de xantenona son posibles agentes anti-VIH-1 .
Actividad Antioxidante
Se ha descubierto que los derivados del indol poseen actividad antioxidante . Esto sugiere que podrían utilizarse en el tratamiento de afecciones caracterizadas por el estrés oxidativo.
Actividad Antituberculosa
Se ha descubierto que los derivados del indol muestran actividad antituberculosa . Esto sugiere que podrían utilizarse en el tratamiento de la tuberculosis.
Actividad Antidiabética
Se ha descubierto que los derivados del indol poseen actividad antidiabética . Esto sugiere que podrían utilizarse en el tratamiento de la diabetes.
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . The interaction often involves the compound binding to the target receptor, which then triggers a series of biochemical reactions.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific targets that the compound interacts with.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , the compound’s action could result in a variety of molecular and cellular effects, depending on the specific targets and pathways it affects.
Análisis Bioquímico
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, show various biologically vital properties . They are known to interact with multiple receptors, which makes them useful in developing new therapeutic derivatives .
Cellular Effects
Indole derivatives are known to have broad-spectrum biological activities . They have been found to be effective in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which could suggest a similar mechanism of action for this compound .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-20-10-9-14-11-15(7-8-16(14)20)17(21)12-19-18(22)13-5-3-2-4-6-13/h2-11,17,21H,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGHECQMHGIDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3,4-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2522592.png)

![5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2522595.png)
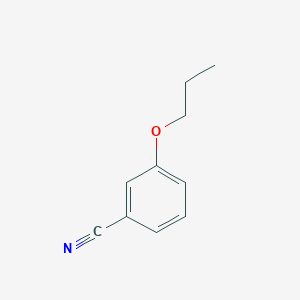
![N-(8-Pentacyclo[5.4.0.02,6.03,10.05,9]undecanyl)prop-2-enamide](/img/structure/B2522601.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2522603.png)
![8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2522604.png)
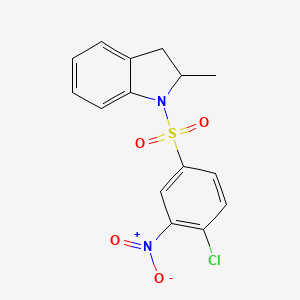
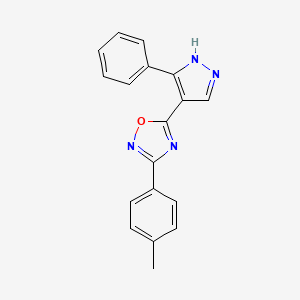
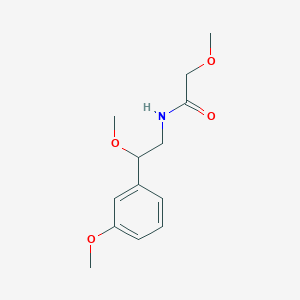
![4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2522609.png)
![N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2522610.png)
